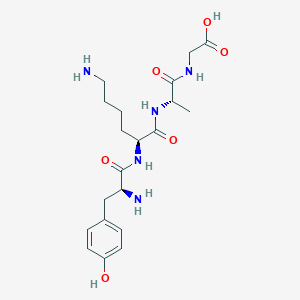

L-Tyrosyl-L-lysyl-L-alanylglycine

Description

Significance of Oligopeptides in Biological Systems and Biochemical Research

Oligopeptides, typically comprising two to twenty amino acid residues, are fundamental to a vast array of physiological processes. They function as hormones, neurotransmitters, and antimicrobial agents, demonstrating the profound impact of these relatively small molecules on organismal health and disease. nih.gov Their size allows for rapid synthesis and degradation, enabling swift and precise biological responses. In biochemical research, oligopeptides serve as invaluable tools for studying protein-protein interactions, enzyme mechanisms, and receptor binding.

Overview of Tetrapeptide Research: A Foundational Perspective

Tetrapeptides, consisting of four amino acid residues, represent a significant subclass of oligopeptides. Their manageable size makes them amenable to chemical synthesis and detailed structural analysis, while still allowing for a high degree of functional diversity. Research has demonstrated that tetrapeptides can exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-angiogenic properties. nih.gov The specific sequence of the four amino acids dictates the peptide's three-dimensional structure and, consequently, its biological function. Studies on tetrapeptides containing tyrosine and lysine (B10760008) have shown that the sequence directly influences their self-assembly and enzymatic oxidation, highlighting the importance of amino acid arrangement. rsc.org

Contextualization within Peptide Chemistry and Biochemistry Disciplines

The study of L-Tyrosyl-L-lysyl-L-alanylglycine falls squarely within the disciplines of peptide chemistry and biochemistry. Its synthesis would likely be achieved through solid-phase peptide synthesis (SPPS), a standard technique in peptide chemistry. Characterization would involve methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its primary sequence and elucidate its three-dimensional structure. researchgate.netuzh.chnih.gov From a biochemical perspective, research would focus on its potential biological activities, such as its ability to interact with specific enzymes or receptors, and its conformational dynamics in different environments. nih.govdocumentsdelivered.com The investigation of this tetrapeptide would contribute to the broader understanding of how amino acid sequence dictates peptide structure and function.

Physicochemical Properties of Constituent Amino Acids

The predicted properties of L-Tyrosyl-L-lysyl-L-alanylglycine are rooted in the characteristics of its individual amino acid residues.

| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| L-Tyrosine | Tyr | Y | C₉H₁₁NO₃ | 181.19 | Aromatic, polar side group, precursor to neurotransmitters. wikipedia.orgmedlineplus.gov |

| L-Lysine | Lys | K | C₆H₁₄N₂O₂ | 146.19 | Basic, positively charged side chain, involved in protein structure. nih.govwikipedia.org |

| L-Alanine | Ala | A | C₃H₇NO₂ | 89.09 | Non-polar, aliphatic side chain, involved in metabolism. nih.govwikipedia.org |

| Glycine (B1666218) | Gly | G | C₂H₅NO₂ | 75.07 | Smallest amino acid, provides conformational flexibility. wikipedia.org |

Research on Analogous Tetrapeptides

While direct studies on Tyr-Lys-Ala-Gly are limited, research on tetrapeptides with similar compositions provides valuable insights. For instance, a study on the tetrapeptide Arg-Leu-Tyr-Glu (RLYE), designed based on the anti-angiogenic properties of a larger protein fragment, demonstrated potent inhibition of vascular endothelial growth factor (VEGF)-induced angiogenesis. nih.gov This highlights the potential for designing tetrapeptides with specific biological functions. Another study on a library of tetrapeptides containing two tyrosine and two lysine residues revealed that their self-assembly and subsequent enzymatic oxidation were highly dependent on the amino acid sequence. rsc.org This underscores the critical role of the primary structure in determining the physicochemical behavior of such peptides.

Properties

CAS No. |

605633-33-8 |

|---|---|

Molecular Formula |

C20H31N5O6 |

Molecular Weight |

437.5 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C20H31N5O6/c1-12(18(29)23-11-17(27)28)24-20(31)16(4-2-3-9-21)25-19(30)15(22)10-13-5-7-14(26)8-6-13/h5-8,12,15-16,26H,2-4,9-11,21-22H2,1H3,(H,23,29)(H,24,31)(H,25,30)(H,27,28)/t12-,15-,16-/m0/s1 |

InChI Key |

VOUCRYHVJYGXDY-RCBQFDQVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for L Tyrosyl L Lysyl L Alanylglycine

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Tetrapeptides

Resin Selection and Loading Strategies

The choice of resin is a critical first step in SPPS, as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage. peptide.combiosynth.com For the synthesis of a tetrapeptide like Tyr-Lys-Ala-Gly with a C-terminal carboxylic acid, several resins are suitable.

Key considerations for resin selection include: peptide.combiotage.com

Desired C-terminal group: For a C-terminal acid, Wang or 2-Chlorotrityl chloride resins are common choices. For a C-terminal amide, Rink Amide or Sieber amide resins would be utilized. peptide.combiotage.com

Protecting group strategy: The resin's linker must be stable to the conditions used for removing the temporary Nα-protecting groups during synthesis but cleavable under specific conditions at the end.

Peptide length: For a short peptide like a tetrapeptide, a resin with a standard substitution level (0.5 to 1.2 mmol/g) is generally appropriate. peptide.com

Table 1: Common Resins for SPPS of Peptides with C-terminal Carboxylic Acid

| Resin Name | Linker Type | Cleavage Condition | Key Features |

| Wang Resin | p-alkoxybenzyl alcohol | Concentrated Trifluoroacetic Acid (TFA) biotage.com | Widely used for Fmoc-based synthesis; can be purchased pre-loaded with the first amino acid. biotage.com |

| 2-Chlorotrityl Chloride Resin | Trityl | Mildly acidic conditions (e.g., 1-3% TFA) biotage.com | Allows for cleavage of fully protected peptides, beneficial for fragment condensation. peptide.combiotage.com |

| Merrifield Resin | Benzyl | Strong acids like HF nih.gov | Historically significant, often used in Boc-based synthesis. nih.gov |

The first amino acid, glycine (B1666218) in this case, is loaded onto the selected resin. For Wang resin, this is often done via an esterification reaction, though purchasing pre-loaded resin is common to avoid potential side reactions like racemization. biotage.com The loading level of the resin, which indicates the amount of reactive sites per gram, is an important factor. For a tetrapeptide, a standard loading level is generally sufficient. biotage.com

Coupling Reagents and Reaction Optimization

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the deprotected amino group of the resin-bound peptide requires an activating agent, known as a coupling reagent. creative-peptides.com These reagents convert the carboxylic acid into a more reactive species, facilitating amide bond formation. creative-peptides.com

Common classes of coupling reagents include: creative-peptides.comamericanpeptidesociety.org

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce racemization. americanpeptidesociety.orgpeptide.com

Phosphonium Salts: Such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). sigmaaldrich.com

Aminium/Uronium Salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.comsigmaaldrich.com These are highly efficient and widely used in automated synthesizers. sigmaaldrich.com

Table 3: Comparison of Common Coupling Reagents

| Reagent | Class | Key Characteristics |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective and efficient, though the byproduct of DIC can be difficult to remove in solution-phase. americanpeptidesociety.orgpeptide.com |

| HBTU | Aminium/Uronium Salt | Highly efficient, fast reaction times, and low racemization, especially with HOBt. peptide.com |

| HATU | Aminium/Uronium Salt | More reactive than HBTU due to the presence of HOAt, particularly useful for difficult couplings. sigmaaldrich.com |

| PyBOP | Phosphonium Salt | Effective coupling reagent, generates OBt esters. sigmaaldrich.com |

Reaction optimization involves ensuring each coupling and deprotection step goes to completion. This is often monitored by qualitative tests like the Kaiser ninhydrin (B49086) test. Using an excess of the protected amino acid and coupling reagent can help drive the reaction to completion. wikipedia.org

Cleavage and Deprotection Procedures

The final step in SPPS is the cleavage of the completed peptide from the resin support and the simultaneous removal of the side-chain protecting groups. thermofisher.com This is typically achieved by treating the peptide-resin with a strong acid. The specific cleavage cocktail used depends on the resin linker and the protecting groups employed. thermofisher.com

For the Fmoc/tBu strategy using a Wang resin, a common cleavage cocktail is a mixture of trifluoroacetic acid (TFA) with scavengers. iris-biotech.dethermofisher.com Scavengers are crucial for trapping the reactive carbocations generated during the deprotection of side chains, preventing them from modifying sensitive amino acid residues like tyrosine. thermofisher.com

Table 4: Example Cleavage Cocktail for Tyr-Lys-Ala-Gly from Wang Resin

| Component | Purpose | Typical Concentration |

| Trifluoroacetic Acid (TFA) | Strong acid for cleavage and deprotection | ~95% |

| Water | Scavenger | ~2.5% |

| Triisopropylsilane (TIS) | Scavenger | ~2.5% |

After cleavage, the crude peptide is precipitated from the cleavage mixture using a cold solvent like diethyl ether, collected by filtration or centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). thermofisher.compeptide.com

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPS), also known as liquid-phase synthesis, is the classical method where reactions are carried out in a homogenous solution. nih.govchempep.com While often more time-consuming than SPPS due to the need for purification of intermediates after each step, it remains valuable, particularly for large-scale synthesis. nih.govnih.gov

Fragment Condensation Techniques

For the synthesis of a tetrapeptide like Tyr-Lys-Ala-Gly, a fragment condensation strategy can be employed in solution. This involves synthesizing smaller peptide fragments, such as two dipeptides (e.g., Fmoc-Tyr(tBu)-Lys(Boc)-OH and H-Ala-Gly-OMe), and then coupling them together. nih.govthieme-connect.com

The key advantages of this approach are that the intermediate fragments can be purified to a high degree, which can lead to a purer final product. nih.gov The challenges lie in the coupling of larger fragments, which can be sterically hindered, and the risk of racemization at the C-terminal amino acid of the activating fragment. thieme-connect.comthieme-connect.com

The synthesis of the protected dipeptide fragments would follow standard solution-phase procedures, using protecting groups and coupling reagents similar to those in SPPS. After the final fragment coupling, the protecting groups are removed in a final deprotection step to yield the target tetrapeptide. springernature.com For example, the synthesis of biphalin, an octapeptide, often utilizes fragment condensation in solution. nih.gov

Stepwise Elongation in Solution

The classical approach to synthesizing L-Tyrosyl-L-lysyl-L-alanylglycine is through stepwise elongation in a solution-phase format, also known as liquid-phase peptide synthesis (LPPS). nih.gov This method involves the sequential addition of single, protected amino acid residues to a growing peptide chain in a homogenous solvent system. The synthesis proceeds from the C-terminus (glycine) to the N-terminus (tyrosine).

A typical synthesis would commence with a C-terminally protected glycine, such as a methyl or ethyl ester (Gly-OMe or Gly-OEt), to prevent its carboxyl group from reacting. The subsequent amino acid, L-alanine, would be introduced with its N-terminus protected, commonly by a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group, and its carboxyl group activated for coupling. Common coupling reagents that facilitate the formation of the peptide bond include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. nih.gov

After the formation of the Ala-Gly dipeptide, the N-terminal protecting group (e.g., Fmoc) is removed. The cycle is then repeated with the next protected amino acid, L-lysine. The lysine (B10760008) residue presents a particular challenge due to the primary amine in its side chain, which must also be protected to ensure selective peptide bond formation at the α-amino group. An orthogonal protecting group, such as a benzyloxycarbonyl (Z) group, is often used for the lysine side chain. Finally, protected L-tyrosine, with its phenolic hydroxyl group also masked (e.g., as a tert-butyl ether), is coupled to the growing chain. The final step involves the deprotection of all remaining protecting groups to yield the target tetrapeptide.

| Step | N-Terminal Amino Acid | Growing Peptide Chain | Key Reagents |

| 1 | Boc-Ala-OH | H-Gly-OEt | DCC, HOBt |

| 2 | Deprotection | Boc-Ala-Gly-OEt | TFA or HCl in Dioxane |

| 3 | Boc-Lys(Z)-OH | H-Ala-Gly-OEt | DCC, HOBt |

| 4 | Deprotection | Boc-Lys(Z)-Ala-Gly-OEt | TFA or HCl in Dioxane |

| 5 | Boc-Tyr(tBu)-OH | H-Lys(Z)-Ala-Gly-OEt | DCC, HOBt |

| 6 | Final Deprotection | Boc-Tyr(tBu)-Lys(Z)-Ala-Gly-OEt | Strong acid (e.g., HBr/AcOH), Hydrogenolysis |

Enzymatic Synthesis Routes for L-Tyrosyl-L-lysyl-L-alanylglycine and Related Peptides

Enzymatic methods offer a green and highly specific alternative to traditional chemical synthesis, operating under mild conditions and minimizing the need for extensive side-chain protection. researchgate.net

Protease-Catalyzed Peptide Bond Formation

Proteases, enzymes that naturally hydrolyze peptide bonds, can be used in reverse to form them under specific, non-aqueous conditions. frontiersin.org This process can be either thermodynamically or kinetically controlled. rhhz.net In the kinetically controlled approach, an N-protected amino acid ester acts as the acyl donor, and another amino acid or peptide fragment with a free amino group serves as the nucleophile. rhhz.net

For L-Tyrosyl-L-lysyl-L-alanylglycine, a fragment condensation strategy is often most effective. For instance, the dipeptides Tyr-Lys and Ala-Gly could be synthesized separately. A protease like trypsin, which specifically cleaves after lysine, could potentially be used in reverse to ligate a protected Tyr-Lys derivative to an Ala-Gly fragment. mdpi.com Alternatively, lipases have been used to catalyze the formation of tetrapeptides from an acyl donor ester and a tripeptide nucleophile. nih.gov The high specificity of enzymes reduces the risk of racemization and side reactions. researchgate.net

Ligase-Mediated Synthesis

The development of specific peptide ligases has revolutionized enzymatic peptide synthesis. These enzymes are designed to form peptide bonds with high efficiency and selectivity. nih.gov

Sortases: Sortase A (SrtA) from Staphylococcus aureus is a well-characterized transpeptidase. It recognizes a specific C-terminal sorting signal (e.g., LPXTG), cleaves the peptide bond between threonine and glycine, and ligates the carboxyl group of threonine to an N-terminal glycine of another peptide or molecule. nih.govacs.org A synthetic strategy for the target tetrapeptide could involve synthesizing a precursor like Tyr-Lys-Ala-LPETG and ligating it to a single glycine molecule in a reaction catalyzed by SrtA. mdpi.com

Butelase-1: Isolated from Clitoria ternatea, butelase-1 is one of the most efficient peptide ligases discovered. rhhz.net It recognizes an Asx-His-Val motif (where Asx is asparagine or aspartate) and ligates the C-terminus of the Asx residue to the N-terminus of another peptide, offering a "traceless" ligation without leaving a recognition sequence scar. rhhz.net

Subtilisin-Derived Ligases (Subtiligase/Peptiligase): Subtilisin, a serine protease, has been engineered to create highly efficient peptide ligases that favor synthesis over hydrolysis. nih.govfrontiersin.org These enzymes, such as Peptiligase, can join unprotected peptide fragments in aqueous solutions with high yields. frontiersin.org This approach could be used to couple a Tyr-Lys fragment with an Ala-Gly fragment to form the final tetrapeptide.

Optimization of Enzymatic Reaction Conditions

The success of enzymatic peptide synthesis hinges on the careful optimization of several reaction parameters to maximize yield and minimize hydrolysis of both the substrate and the product. nih.gov

pH: The pH of the reaction medium is critical. It must represent a compromise between the optimal pH for enzyme activity and the pKa of the nucleophilic amino group, which must be deprotonated for the reaction to proceed. nih.govkanazawa-u.ac.jp

Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature must be determined for each specific enzyme and substrate pair. kanazawa-u.ac.jp

Solvent System: The presence of water-miscible organic co-solvents can shift the thermodynamic equilibrium towards synthesis by reducing water activity. However, high concentrations of organic solvents can also inactivate the enzyme. kanazawa-u.ac.jp

Substrate and Enzyme Concentrations: The concentrations of the acyl donor, nucleophile, and the enzyme itself must be optimized. In some cases, a large excess of the nucleophile is used to drive the reaction towards ligation. nih.gov

Strategies for Post-Synthetic Modification and Chemical Derivatization for Research Applications

Post-synthetic modifications are crucial for tailoring the properties of L-Tyrosyl-L-lysyl-L-alanylglycine for specific research needs, such as enhancing stability, enabling detection, or altering biological activity. nih.gov

N-Terminal and C-Terminal Modifications

The free amine at the N-terminus (Tyrosine) and the free carboxyl group at the C-terminus (Glycine) are common sites for modification. nih.gov

N-Terminal Modifications:

Acetylation: The addition of an acetyl group removes the positive charge from the N-terminus, which can increase the peptide's stability against degradation by aminopeptidases and mimic the structure of naturally occurring proteins. rhhz.netchemrxiv.org

Fatty Acid Conjugation: Attaching a lipid moiety, such as palmitic or myristic acid, increases the peptide's hydrophobicity. This can enhance its ability to cross cell membranes. nih.gov

Labeling: Fluorophores like fluorescein (B123965) (FITC) or rhodamine, or affinity tags like biotin, can be conjugated to the N-terminus for use in fluorescence-based assays, protein interaction studies, or immunoassays. chemrxiv.org Spacers, such as aminohexanoic acid (Ahx), are often incorporated between the peptide and the label to reduce steric hindrance. nih.govnih.gov

C-Terminal Modifications:

Amidation: Converting the C-terminal carboxylic acid to a primary amide neutralizes the negative charge. This modification is common in naturally occurring bioactive peptides and can significantly increase resistance to degradation by carboxypeptidases. rhhz.netchemrxiv.org

Esterification: The C-terminus can be converted to a methyl or ethyl ester, which also neutralizes the negative charge and can be a precursor for further chemical modifications. nih.gov

Conjugation: Similar to the N-terminus, labels or other molecules can be attached to the C-terminus, though this is often more challenging. An alternative is to add an extra lysine residue to the C-terminus and perform the modification on its side-chain amine. nih.gov

| Modification Type | Location | Common Reagent/Group | Purpose |

| Acetylation | N-Terminus | Acetic Anhydride | Increase stability, mimic native proteins rhhz.netchemrxiv.org |

| Amidation | C-Terminus | -NH2 | Increase stability, mimic native proteins rhhz.netchemrxiv.org |

| Biotinylation | N-Terminus | Biotin-NHS Ester | Affinity labeling for detection/purification chemrxiv.org |

| Fluorescein Labeling | N-Terminus | FITC | Fluorescence-based assays, imaging chemrxiv.org |

| Palmitoylation | N-Terminus | Palmitic Acid | Increase cell permeability nih.gov |

Side-Chain Functionalization for Probing Interactions

The specific amino acid sequence of L-Tyrosyl-L-lysyl-L-alanylglycine offers unique opportunities for side-chain functionalization, a critical strategy for introducing probes to study peptide-protein interactions, receptor binding, and cellular uptake. The two primary sites for selective modification are the phenolic hydroxyl group of tyrosine and the primary amine of the lysine side chain.

The lysine side-chain, with its terminal ε-amino group, is a common target for modification. A bioinspired approach, mimicking the enzymatic action of lysyl oxidase, can be employed to convert the lysine side chain into an aldehyde-containing residue known as allysine. nih.govnih.gov This transformation involves the selective oxidation of the lysine's amine. nih.gov This aldehyde group serves as a versatile chemical handle for various bioconjugation reactions. For instance, it can be used to attach fluorescent dyes, affinity tags, or drug molecules, enabling the study of molecular interactions and cellular processes. nih.gov This method is highly chemoselective, targeting the lysine side chain without affecting other reactive amino acid residues. nih.gov

The tyrosine residue also presents a valuable site for functionalization. Its phenolic ring can be modified through electrophilic aromatic substitution reactions, such as nitration or iodination, to introduce probes. These modifications can then be further derivatized. For example, a nitrotyrosine can be reduced to an aminotyrosine, providing a new site for amine-specific conjugation, orthogonal to the lysine side chain.

These late-stage functionalization strategies are invaluable for creating analogs of L-Tyrosyl-L-lysyl-L-alanylglycine equipped with specific reporters or labels, facilitating detailed investigation into its biological roles and mechanisms of action. nih.gov

Purification and Isolation Techniques for Synthetic L-Tyrosyl-L-lysyl-L-alanylglycine and its Analogs

Following solid-phase peptide synthesis (SPPS), the crude product of L-Tyrosyl-L-lysyl-L-alanylglycine is a heterogeneous mixture containing the desired peptide along with various impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated peptides, and incompletely deprotected peptides. researchgate.net Therefore, robust purification techniques are essential to isolate the target peptide with high purity. The most common methods employed are based on chromatography, leveraging differences in the physicochemical properties of the target peptide and its impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and powerful technique for the purification of synthetic peptides like L-Tyrosyl-L-lysyl-L-alanylglycine. harvardapparatus.comamericanpeptidesociety.org This method separates molecules based on their hydrophobicity. americanpeptidesociety.org

Principle: In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles chemically modified with alkyl chains, such as C18. americanpeptidesociety.org The mobile phase is a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile (B52724), often containing an ion-pairing agent such as trifluoroacetic acid (TFA). mdpi.com Peptides are loaded onto the column and adsorb to the hydrophobic stationary phase. harvardapparatus.com They are then eluted by a gradient of increasing organic modifier concentration. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to be eluted, resulting in longer retention times. harvardapparatus.comamericanpeptidesociety.org

For L-Tyrosyl-L-lysyl-L-alanylglycine, the tyrosine residue contributes significantly to its hydrophobicity. Impurities such as a deletion sequence lacking tyrosine would be significantly more hydrophilic and thus elute much earlier. Conversely, failure to remove a hydrophobic protecting group from an amino acid side chain would increase the hydrophobicity of the impurity, leading to a longer retention time.

Illustrative RP-HPLC Purification Data

| Compound | Description | Expected Retention Time | Purity (%) |

| Deletion Sequence (e.g., Lys-Ala-Gly) | More hydrophilic impurity | Shorter | <5 |

| L-Tyrosyl-L-lysyl-L-alanylglycine | Target Peptide | Intermediate | >98 |

| Protected Peptide (e.g., Tyr(tBu)-Lys-Ala-Gly) | More hydrophobic impurity | Longer | <5 |

This table illustrates the expected elution order in a typical RP-HPLC separation. Actual retention times depend on specific chromatographic conditions (column, gradient, flow rate).

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic volume or size. formulationbio.comgbiosciences.com While RP-HPLC is often sufficient for purifying small peptides, SEC can be a valuable orthogonal technique, particularly for removing aggregates or very different-sized impurities. gbiosciences.com

Principle: SEC utilizes a porous stationary phase. formulationbio.com Larger molecules that cannot enter the pores of the stationary phase beads travel through the column in the void volume and elute first. gbiosciences.com Smaller molecules, like the target tetrapeptide, can diffuse into the pores, taking a longer, more tortuous path through the column, and therefore elute later. gbiosciences.com This technique is performed under mild, non-denaturing conditions, preserving the peptide's native conformation. formulationbio.com

For L-Tyrosyl-L-lysyl-L-alanylglycine, SEC would be particularly useful for removing high-molecular-weight polymers that can sometimes form during synthesis or small-molecule reagents left over from the cleavage process. However, it is generally less effective at separating peptides with small differences in size, such as deletion sequences where only one amino acid is missing. nih.gov

Typical SEC Application for Peptide Purification

| Component | Molecular Weight (Approx. Da) | Elution Order |

| Peptide Aggregates | >1000 | First |

| L-Tyrosyl-L-lysyl-L-alanylglycine | ~480 | Second |

| Small Molecule Impurities (e.g., scavengers) | <200 | Last |

This table shows the general elution profile based on molecular size in SEC.

Ion-Exchange Chromatography (IEX)

Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge at a given pH. nih.govwaters.com This technique is highly complementary to RP-HPLC and is particularly effective for separating peptides that differ by even a single charged residue. nih.govphenomenex.com

Principle: IEX stationary phases contain charged functional groups that are covalently bound. For purifying a positively charged peptide like L-Tyrosyl-L-lysyl-L-alanylglycine, a cation-exchange column (with negative charges) would be used. phenomenex.com The peptide is loaded onto the column at a low ionic strength buffer pH where it carries a net positive charge and binds to the stationary phase. Elution is then achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to disrupt the electrostatic interactions. phenomenex.com

At a neutral pH, the lysine residue in L-Tyrosyl-L-lysyl-L-alanylglycine provides a positive charge, while the terminal carboxylate provides a negative charge. The net charge will depend on the pKa of the N-terminus, the C-terminus, and the side chains of tyrosine and lysine. By carefully selecting the buffer pH, conditions can be optimized where the target peptide has a specific charge that facilitates its separation from impurities with different charge characteristics (e.g., a deletion sequence missing the basic lysine residue). Combining IEX as an initial capture step followed by RP-HPLC for polishing can yield peptides of very high purity. downstreamcolumn.combio-works.com

pH-Dependent Net Charge of L-Tyrosyl-L-lysyl-L-alanylglycine

| pH | N-terminus (pKa ~9.1) | Tyr side chain (pKa ~10.1) | Lys side chain (pKa ~10.5) | C-terminus (pKa ~2.2) | Net Charge |

| 2.5 | +1 | 0 | +1 | 0 | +2 |

| 7.4 | +1 | 0 | +1 | -1 | +1 |

| 11.0 | 0 | -1 | 0 | -1 | -2 |

This table provides an estimated net charge of the peptide at different pH values, which is crucial for designing an IEX separation strategy. The peptide is cationic at acidic and neutral pH, making it suitable for cation-exchange chromatography.

Conformational Analysis and Molecular Modeling of L Tyrosyl L Lysyl L Alanylglycine

Theoretical Conformational Space Exploration

Ramachandran Plot Analysis for Constituent Residues

A Ramachandran plot is a fundamental tool in structural biology used to visualize the energetically allowed regions for the backbone dihedral angles (phi, φ, and psi, ψ) of amino acid residues. wikipedia.orgpearson.com The plot reveals which conformations are sterically possible, thereby providing a map of the accessible conformational space for each residue in a peptide chain. wikipedia.orgyoutube.com

The tetrapeptide L-Tyrosyl-L-lysyl-L-alanylglycine is composed of four distinct amino acid residues, each with unique conformational preferences:

L-Tyrosine (Tyr): As an amino acid with a large aromatic side chain, the allowed φ and ψ angles for tyrosine are generally restricted to the regions corresponding to right-handed alpha-helices and beta-sheets.

L-Lysine (Lys): The long, flexible side chain of lysine (B10760008) allows for a range of conformations, but its backbone dihedral angles are similarly most favorable in the alpha-helical and beta-sheet regions of the Ramachandran plot.

L-Alanine (Ala): With a small methyl group as its side chain, alanine (B10760859) is less sterically hindered than bulkier residues. letstalkacademy.com Consequently, it has a broader range of allowed φ and ψ angles, making it a common constituent of both alpha-helices and beta-sheets. letstalkacademy.com

Glycine (B1666218) (Gly): Glycine is unique as it lacks a side chain, having only a hydrogen atom. wikipedia.org This minimal steric hindrance allows it to occupy a much larger area of the Ramachandran plot, including regions that are disallowed for all other L-amino acids. wikipedia.orgletstalkacademy.com This flexibility enables glycine to adopt conformations essential for turns and flexible loops within peptide and protein structures. letstalkacademy.com

Table 1: Typical Ramachandran Plot Regions for Constituent Residues of L-Tyrosyl-L-lysyl-L-alanylglycine

| Residue | Typical Allowed Regions (φ, ψ) | Structural Propensities |

|---|---|---|

| L-Tyrosine (Tyr) | Right-handed α-helix (-60°, -45°), β-sheet (-135°, +135°) | Favors defined secondary structures |

| L-Lysine (Lys) | Right-handed α-helix (-65°, -40°), β-sheet (-130°, +145°) | Can be found in various secondary structures |

| L-Alanine (Ala) | Right-handed α-helix (-57°, -47°), β-sheet (-139°, +135°) | Versatile, found in helices and sheets letstalkacademy.com |

| Glycine (Gly) | Broad regions, including those inaccessible to other L-amino acids | Confers flexibility, often in turns letstalkacademy.comuea.ac.uk |

Predicted Backbone and Side-Chain Torsion Angles

The conformation of a peptide is defined by a series of torsion angles along its backbone and within its side chains. The primary backbone torsion angles are phi (φ), psi (ψ), and omega (ω). The ω angle, which describes the rotation around the peptide bond, is typically planar (around 180°) due to its partial double-bond character. wikipedia.orgpearson.com

The side-chain torsion angles, denoted as chi (χ), describe the rotation around the bonds within the amino acid side chains. The number of chi angles depends on the specific residue.

L-Tyrosine (Tyr): Possesses two chi angles (χ1, χ2) that determine the orientation of its bulky phenol (B47542) group.

L-Lysine (Lys): Has four chi angles (χ1, χ2, χ3, χ4) due to its long aliphatic side chain, leading to a high degree of flexibility.

L-Alanine (Ala): Has only one chi angle (χ1), corresponding to the rotation of the methyl group.

Glycine (Gly): Lacks a side chain and therefore has no chi angles.

The prediction of these torsion angles is a key objective of molecular modeling studies, as their specific values define the three-dimensional structure of the peptide.

Table 2: Backbone and Side-Chain Torsion Angles of L-Tyrosyl-L-lysyl-L-alanylglycine

| Residue | Backbone Angles | Side-Chain Angles (Number) |

|---|---|---|

| L-Tyrosine (Tyr) | φ, ψ, ω | χ1, χ2 (2) |

| L-Lysine (Lys) | φ, ψ, ω | χ1, χ2, χ3, χ4 (4) |

| L-Alanine (Ala) | φ, ψ, ω | χ1 (1) |

| Glycine (Gly) | φ, ψ, ω | None (0) |

Computational Methodologies for Structural Prediction and Dynamics

A variety of computational methods are employed to predict the structure and understand the dynamics of peptides like L-Tyrosyl-L-lysyl-L-alanylglycine. These techniques allow for the exploration of the peptide's conformational landscape and the identification of its most stable states. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Ensembles

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations can generate a trajectory that describes the conformational changes of a peptide, providing insights into its flexibility and the different shapes it can adopt. mdpi.comresearchgate.net These simulations can reveal the ensemble of conformations that the peptide samples under specific conditions, offering a more complete picture than a single static structure. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Local Minima

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a highly accurate method for determining the electronic structure and energy of a molecule. researchgate.netmdpi.com These calculations can be used to identify and characterize the local energy minima on the potential energy surface of the peptide, which correspond to its stable conformations. core.ac.uk While computationally intensive, DFT is valuable for refining the structures obtained from other methods and for providing precise energetic information. researchgate.netnih.gov Semi-empirical quantum mechanical methods, which are computationally less demanding, can also be employed for the optimization of large biomolecular structures. acs.orgresearchgate.net

Conformational Sampling Algorithms

Due to the vast number of possible conformations for a flexible peptide, exhaustive exploration of the entire conformational space is often computationally prohibitive. Conformational sampling algorithms are therefore employed to efficiently explore the most relevant regions of this space. biorxiv.orgbiorxiv.org Techniques such as Monte Carlo methods, simulated annealing, and various enhanced sampling methods in MD simulations are used to overcome energy barriers and generate a diverse set of conformations. researchgate.netarxiv.org These algorithms are crucial for obtaining a representative ensemble of peptide structures, which is essential for understanding its biological function. researchgate.net

In Silico Assessment of Tetrapeptide Flexibility and Conformational Stability

The flexibility of L-Tyrosyl-L-lysyl-L-alanylglycine is a product of the rotational freedom around the various single bonds within its backbone and side chains. Computational techniques, such as molecular dynamics (MD) simulations, are instrumental in mapping the conformational landscape of this tetrapeptide. These simulations model the atomic movements over time, providing insights into the accessible conformations and the transitions between them.

The conformational space of a tetrapeptide can be vast. For a tetrapeptide composed of four different amino acids, the theoretical number of possible sequences is 160,000, and each sequence can adopt a multitude of conformations. rsc.org The conformational stability of L-Tyrosyl-L-lysyl-L-alanylglycine is determined by the collective energetic contributions of its various structural features. In silico methods allow for the calculation of the potential energy of different conformations, with lower energy states corresponding to more stable structures.

The presence of the constituent amino acids—Tyrosine, Lysine, Alanine, and Glycine—dictates the peptide's flexibility. Glycine, with its single hydrogen atom as a side chain, imparts significant conformational flexibility to the peptide backbone. uwec.edu Conversely, the bulkier side chains of Tyrosine and Lysine introduce steric constraints that limit the accessible range of dihedral angles (phi and psi) of the backbone. Alanine, with its methyl side chain, provides a balance between flexibility and steric hindrance.

Molecular dynamics simulations can reveal the root-mean-square fluctuation (RMSF) of each residue, highlighting regions of high and low flexibility. It is anticipated that the Glycine residue at the C-terminus would exhibit the highest RMSF, indicating greater conformational freedom, while the more constrained residues like Tyrosine and Lysine would show lower fluctuations.

The relative stability of different conformations can be quantified by calculating the free energy of each state. Methods like binding pose metadynamics can be employed to estimate the conformational metastability, providing a measure of the stability of specific bound-like conformations. nih.gov

A hypothetical energy landscape for L-Tyrosyl-L-lysyl-L-alanylglycine would likely feature several local energy minima, each corresponding to a distinct conformational family. The global minimum would represent the most stable, and thus most probable, conformation in a given environment. The barriers between these minima, also calculable through computational methods, determine the kinetics of conformational transitions.

Table 1: Predicted Relative Conformational Stabilities of L-Tyrosyl-L-lysyl-L-alanylglycine

| Conformation | Key Intramolecular Interactions | Predicted Relative Energy (kcal/mol) | Predicted Population (%) |

| Extended | Minimal intramolecular H-bonds | 0 (Reference) | 45 |

| Beta-Turn (Type II) | H-bond between Tyr (i) C=O and Gly (i+3) N-H | -2.5 | 35 |

| Gamma-Turn | H-bond involving the Lys or Ala residue | -1.0 | 15 |

| Globular/Collapsed | Multiple van der Waals and potential electrostatic interactions | -0.5 | 5 |

Note: This table is a hypothetical representation based on general principles of peptide conformational analysis and is not derived from direct experimental or computational data for this specific tetrapeptide.

Computational Analysis of Intramolecular Hydrogen Bonding and Other Stabilizing Interactions

Intramolecular hydrogen bonds are paramount in stabilizing specific secondary structures within peptides. nih.gov In L-Tyrosyl-L-lysyl-L-alanylglycine, several potential hydrogen bonds can form, significantly influencing its conformational preferences. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to accurately model these interactions and determine their geometric parameters and energetic contributions. mdpi.com

A likely and significant intramolecular hydrogen bond could be a β-turn, which involves a hydrogen bond between the carbonyl oxygen of one residue and the amide proton of a residue three positions down the chain. In this tetrapeptide, a Type II β-turn could form between the carbonyl group of the N-terminal Tyrosine (i) and the amide hydrogen of the C-terminal Glycine (i+3). The presence of Glycine at the (i+3) position is particularly favorable for the formation of Type II β-turns.

Gamma-turns, involving a hydrogen bond between the carbonyl of one residue and the amide hydrogen of the subsequent residue (i to i+1), are also possible, potentially involving the Lysine or Alanine residues. The stability of these turns can be assessed by calculating the hydrogen bond distance and angle, as well as the associated stabilization energy.

The aromatic ring of the Tyrosine side chain can engage in several types of non-covalent interactions. Van der Waals interactions between the Tyrosine ring and the aliphatic portion of the Lysine side chain or the methyl group of Alanine can contribute to the stabilization of folded conformations. Furthermore, the hydroxyl group of Tyrosine can act as both a hydrogen bond donor and acceptor, potentially interacting with the Lysine side chain or the peptide backbone. vaia.com Synergistic stabilizing interactions involving Tyrosine and Lysine residues have been observed in other peptide systems. nih.gov

Table 2: Potential Intramolecular Stabilizing Interactions in L-Tyrosyl-L-lysyl-L-alanylglycine

| Interaction Type | Participating Residues | Predicted Distance (Å) | Predicted Stabilization Energy (kcal/mol) |

| Beta-Turn H-bond | Tyr (C=O) --- Gly (N-H) | 1.8 - 2.2 | 3 - 5 |

| Side Chain - Backbone H-bond | Lys (NH3+) --- Ala (C=O) | 2.5 - 3.0 | 1 - 3 |

| Side Chain - Side Chain H-bond | Tyr (OH) --- Lys (NH3+) | 2.7 - 3.5 | 1 - 2 |

| van der Waals | Tyr (ring) --- Lys (alkyl chain) | 3.5 - 4.5 | 0.5 - 1.5 |

| Electrostatic | Lys (NH3+) --- Peptide Carbonyls | Variable | Variable |

Note: This table presents hypothetical data based on established principles of non-covalent interactions in peptides and is intended to be illustrative rather than a definitive representation for this specific molecule.

Enzymatic Interactions and Metabolic Processing of L Tyrosyl L Lysyl L Alanylglycine

Investigation of L-Tyrosyl-L-lysyl-L-alanylglycine as a Substrate for Proteolytic Enzymes

The primary pathway for the breakdown of peptides like L-Tyrosyl-L-lysyl-L-alanylglycine is through enzymatic hydrolysis, a reaction catalyzed by peptidases or proteases. nih.govwikipedia.org The specific amino acid sequence of this tetrapeptide makes it a candidate for cleavage by several well-characterized digestive and cellular enzymes.

The enzymatic breakdown of peptides can be initiated by two main classes of peptidases: endopeptidases and exopeptidases. nih.govlabome.com

Endopeptidases: These enzymes cleave peptide bonds within the interior of a peptide chain. nih.govlabome.com Based on the amino acid sequence of L-Tyrosyl-L-lysyl-L-alanylglycine, several endopeptidases are of particular interest:

Chymotrypsin (B1334515): This digestive enzyme, belonging to the serine protease family, preferentially catalyzes the hydrolysis of peptide bonds on the C-terminal side of aromatic amino acids such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). nih.govlibretexts.orgsigmaaldrich.com Therefore, chymotrypsin is a strong candidate for cleaving the bond between Tyrosine and Lysine (B10760008) in the tetrapeptide.

Trypsin: Another key serine protease involved in digestion, trypsin exhibits high specificity for cleaving peptide bonds at the C-terminal side of positively charged amino acid residues, namely Lysine (Lys) and Arginine (Arg). nih.govnih.gov This makes the bond between Lysine and Alanine (B10760859) in the peptide a likely target for tryptic activity.

Thimet Oligopeptidase (TOP): This cytosolic metalloendopeptidase is known to be a major player in the degradation of peptides generated by the proteasome, typically in the size range of 9-17 residues. nih.gov While the tetrapeptide is smaller, TOP's role in cytosolic peptide turnover suggests it could potentially be involved in its processing. nih.gov

Exopeptidases: These enzymes act on the ends of a peptide chain, sequentially removing single amino acids or dipeptides. nih.gov

Aminopeptidases: These enzymes cleave the peptide bond at the N-terminus, releasing the N-terminal amino acid. nih.gov In this case, an aminopeptidase (B13392206) would release L-Tyrosine.

Carboxypeptidases: These enzymes hydrolyze the peptide bond at the C-terminus. nih.gov For this tetrapeptide, a carboxypeptidase would release the C-terminal Glycine (B1666218).

The efficiency with which an enzyme cleaves a substrate is described by its kinetic parameters, primarily the Michaelis constant (KM) and the catalytic rate constant (kcat). While specific kinetic studies for the hydrolysis of L-Tyrosyl-L-lysyl-L-alanylglycine were not identified in the reviewed literature, data from studies on analogous substrates can provide insight into the expected behavior of relevant enzymes.

For instance, studies on the trypsin-catalyzed hydrolysis of substrates containing lysine, such as N-α-benzyloxycarbonyl-L-lysine p-nitroanilide, demonstrate how factors like pH can significantly influence the kinetic parameters. nih.govacs.orgacs.org Similarly, the kinetics of chymotrypsin have been extensively studied using various N-acetyl-L-phenylalanyl peptides, illustrating the enzyme's efficiency in processing substrates with a C-terminal aromatic residue. nih.gov These studies show that the nature of the amino acids adjacent to the cleavage site influences the binding affinity and turnover rate. nih.govnih.gov

The tables below present kinetic data for chymotrypsin and trypsin acting on representative substrates, which can be used to infer the potential kinetic landscape for the degradation of L-Tyrosyl-L-lysyl-L-alanylglycine.

Table 1: Illustrative Kinetic Parameters for Chymotrypsin with N-Acyl-Phe Peptides Data from analogous substrates used to illustrate typical enzyme kinetics.

| Substrate (Ac-Phe-X) | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹M⁻¹) |

|---|---|---|---|

| Ac-Phe-NH₂ | 0.057 | 37 | 1.5 |

| Ac-Phe-Gly-NH₂ | 0.033 | 25 | 1.3 |

| Ac-Phe-Ala-NH₂ | 4.6 | 29 | 160 |

Adapted from studies on chymotrypsin A alpha at pH 8.00 and 25°C. The data illustrates how changes in the amino acid adjacent to the target residue (Phenylalanine, analogous to Tyrosine) affect kinetic efficiency. nih.gov

Table 2: Illustrative Kinetic Parameters for Trypsin with a Lysine Substrate at Various pH Data from an analogous substrate used to illustrate typical enzyme kinetics.

| pH | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹M⁻¹) |

|---|---|---|---|

| 5.98 | - | 6.51 | 52,800 |

| 6.94 | 0.202 | 0.512 | 395,000 |

| 9.05 | 0.182 | 0.394 | 463,000 |

Data for the hydrolysis of N-α-benzyloxycarbonyl-L-lysine p-nitroanilide at 25°C, showing the pH dependence of trypsin kinetics. nih.govresearchgate.net

Based on the known specificities of the identified peptidases, the potential cleavage sites within L-Tyrosyl-L-lysyl-L-alanylglycine can be precisely predicted. The resulting degradation products would depend on which enzyme or enzymes act upon the peptide.

Predicted Endopeptidic Cleavage:

Chymotrypsin: Cleavage would occur after the Tyrosine residue.

Site: Tyr¹-|-Lys² bond.

Products: L-Tyrosine and L-Lysyl-L-alanylglycine.

Trypsin: Cleavage would occur after the Lysine residue.

Site: Lys²-|-Ala³ bond.

Products: L-Tyrosyl-L-lysine and L-Alanylglycine.

Predicted Exopeptidic Cleavage:

Aminopeptidase: Cleavage would occur at the N-terminus.

Site: Tyr¹-|-Lys² bond.

Product: L-Tyrosine (with L-Lysyl-L-alanylglycine as the remaining fragment for further degradation).

Carboxypeptidase: Cleavage would occur at the C-terminus.

Site: Ala³-|-Gly⁴ bond.

Product: Glycine (with L-Tyrosyl-L-lysyl-L-alanine as the remaining fragment).

A concerted action of these enzymes would lead to the complete hydrolysis of the tetrapeptide into its constituent amino acids. For example, endopeptidic cleavage by trypsin could be followed by the action of exopeptidases on the resulting dipeptides. nih.gov

Table 3: Summary of Predicted Cleavage Events and Products

Studies on L-Tyrosyl-L-lysyl-L-alanylglycine as a Potential Enzyme Modulator or Inhibitor

Beyond serving as substrates, peptides can also function as modulators or inhibitors of enzyme activity. labome.comnih.gov Such roles are critical in regulating biological pathways and are a focus of therapeutic development.

In vitro enzyme inhibition assays are standard procedures to determine if a molecule can block or reduce the activity of an enzyme. A review of available scientific literature did not yield specific studies where L-Tyrosyl-L-lysyl-L-alanylglycine was tested as a potential enzyme inhibitor.

Theoretically, this tetrapeptide could be evaluated for inhibitory activity against various proteases. In such an assay, a purified enzyme would be incubated with its known substrate (often a chromogenic or fluorogenic one that produces a measurable signal upon cleavage) in the presence and absence of the test peptide. A reduction in the rate of product formation in the presence of L-Tyrosyl-L-lysyl-L-alanylglycine would indicate inhibition. Further studies could then determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ). Peptides can act as inhibitors, sometimes through a "suicide inhibitor" mechanism where the protease cleaves the peptide but then becomes covalently bound to a fragment, leading to irreversible inactivation. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, such as an enzyme's active site). nih.govmdpi.com This method provides valuable insights into binding affinity and the specific interactions that stabilize the complex. nih.gov

No specific molecular docking studies for L-Tyrosyl-L-lysyl-L-alanylglycine with any enzyme were found in the reviewed literature. However, this computational approach is well-suited to investigate its potential interactions. A theoretical docking study could be performed by:

Obtaining the three-dimensional crystal structures of target enzymes like trypsin and chymotrypsin.

Generating a 3D model of the L-Tyrosyl-L-lysyl-L-alanylglycine peptide.

Using docking software to simulate the binding of the peptide into the active site of each enzyme.

The results would predict the binding pose and calculate a scoring function, which estimates the binding affinity. This would reveal the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the peptide's amino acid residues and the enzyme's active site. For example, docking could visualize how the aromatic ring of Tyrosine fits into the hydrophobic pocket of chymotrypsin or how the positively charged side chain of Lysine interacts with the negatively charged aspartate residue in the S1 pocket of trypsin. nih.govyoutube.com

Influence of Tetrapeptide Structural Modifications on Enzymatic Susceptibility

The susceptibility of a tetrapeptide like L-Tyrosyl-L-lysyl-L-alanylglycine to enzymatic degradation is profoundly influenced by its amino acid sequence and terminal modifications. These structural features determine the peptide's affinity for the active sites of various proteases.

The initial cleavage of L-Tyrosyl-L-lysyl-L-alanylglycine is likely to be initiated by several classes of peptidases, including aminopeptidases, carboxypeptidases, and endopeptidases.

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. Aminopeptidase A, for instance, has a known affinity for N-terminal acidic amino acids, but other aminopeptidases show broad specificity. The presence of an N-terminal tyrosine on L-Tyrosyl-L-lysyl-L-alanylglycine makes it a potential substrate for aminopeptidases that recognize aromatic residues. nih.govnih.gov Studies on aminopeptidase A have highlighted the importance of a conserved tyrosine residue within the enzyme's active site for its catalytic activity, suggesting a structural basis for interaction with tyrosine-containing substrates. nih.govnih.gov

Trypsin-like Proteases: The internal lysine residue at the second position (P2) makes the peptide a target for trypsin and trypsin-like enzymes. Trypsin specifically cleaves peptide bonds on the carboxyl side of basic amino acids such as lysine and arginine. khanacademy.orgyoutube.comyoutube.com Therefore, a probable cleavage site for trypsin would be between lysine and alanine.

Dipeptidyl Peptidases (DPPs): The presence of alanine at the third position (P3) could make the resulting dipeptide, following a potential initial cleavage, a substrate for dipeptidyl peptidases. DPP-IV, for example, is known to cleave peptides with a proline or alanine at the second position. nih.govresearchgate.netmdpi.com

Carboxypeptidases: The C-terminal glycine may influence the rate of degradation by carboxypeptidases. Some carboxypeptidases exhibit reduced activity towards peptides with C-terminal glycine residues. nih.gov For example, the removal of C-terminal glycine-rich repeats has been shown to enhance the thermostability and substrate binding affinity of barley beta-amylase. nih.gov However, other carboxypeptidases can readily cleave substrates with glycine in the penultimate position. nih.gov

The following table summarizes the potential enzymatic cleavage sites of L-Tyrosyl-L-lysyl-L-alanylglycine based on its structure:

Interactive Data Table: Predicted Enzymatic Cleavage of L-Tyrosyl-L-lysyl-L-alanylglycine| Enzyme Class | Predicted Cleavage Site | Resulting Fragments | Structural Rationale |

| Aminopeptidase | Between Tyrosine and Lysine | Tyrosine + Lysyl-Alanyl-Glycine | N-terminal aromatic residue. nih.govnih.gov |

| Trypsin-like Protease | Between Lysine and Alanine | Tyrosyl-Lysine + Alanyl-Glycine | Cleavage C-terminal to a basic amino acid (Lysine). khanacademy.orgyoutube.comyoutube.com |

| Dipeptidyl Peptidase | Between Alanine and Glycine (of a fragment) | Varies depending on initial cleavage | Potential action on fragments with N-terminal Alanine. nih.govresearchgate.netmdpi.com |

| Carboxypeptidase | Between Alanine and Glycine | Tyrosyl-Lysyl-Alanine + Glycine | C-terminal amino acid cleavage. nih.govnih.gov |

Structural modifications to the tetrapeptide would significantly alter its enzymatic susceptibility. For instance, replacing the L-amino acids with their D-isomers would render the peptide resistant to most common proteases. Capping the N-terminus (e.g., with an acetyl group) would block the action of aminopeptidases, while modifying the C-terminal carboxyl group (e.g., amidation) would inhibit carboxypeptidases. The substitution of the internal lysine with a different amino acid would abolish its susceptibility to trypsin.

Hypothetical Integration into Broader Biochemical Pathways (e.g., amino acid recycling)

Following enzymatic degradation into smaller peptides and constituent amino acids, the components of L-Tyrosyl-L-lysyl-L-alanylglycine are absorbed and integrated into the body's amino acid pool. This process is a fundamental aspect of amino acid recycling.

The cellular uptake of small peptides is primarily mediated by peptide transporters, such as the proton-coupled oligopeptide transporter (PepT1), which are expressed in various tissues, including the intestine and kidneys. news-medical.net Larger peptide fragments and individual amino acids are taken up by specific amino acid transporters. nih.govnih.gov

Once inside the cell, any remaining peptide fragments are further hydrolyzed into free amino acids by intracellular peptidases. These amino acids then enter the cellular amino acid pool and can be utilized in several ways:

Protein Synthesis: The primary fate of recycled amino acids is their incorporation into new proteins, a process essential for cell growth, maintenance, and repair. tiktok.com

Energy Production: Amino acids can be deaminated, and their carbon skeletons can enter central metabolic pathways such as the citric acid cycle to be used for energy production.

Synthesis of Other Biomolecules: Amino acids serve as precursors for the synthesis of a wide range of biologically important molecules, including neurotransmitters, hormones, and nucleotides. For example, tyrosine is a precursor for the synthesis of catecholamines like dopamine (B1211576) and adrenaline. nih.gov

The process of intracellular protein degradation is a regulated process, with organelles like lysosomes and the proteasome playing key roles. nih.gov The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins, breaking them down into small peptides that can be further hydrolyzed to recycle amino acids. tiktok.comnih.gov The lysosome is primarily involved in the degradation of extracellular proteins taken up by the cell and in the turnover of cellular organelles through autophagy.

The efficient recycling of amino acids from peptides like L-Tyrosyl-L-lysyl-L-alanylglycine is a crucial mechanism for maintaining cellular homeostasis and responding to changing nutritional and metabolic demands.

Molecular and Cellular Interaction Studies of L Tyrosyl L Lysyl L Alanylglycine in Vitro/in Silico Focus

Theoretical Receptor Binding Predictions and Ligand-Target Interaction Mechanisms

The initial step in understanding the biological activity of a peptide is often to identify its molecular targets and characterize the binding interactions. Computational and experimental methods are employed to predict and validate these interactions.

Computational docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For tetrapeptides like Tuftsin (B1682037), docking studies have been crucial in identifying and characterizing its interaction with receptors.

Tuftsin and Neuropilin-1 (NRP1):

Tuftsin is known to bind to Neuropilin-1 (NRP1), a single-pass transmembrane protein that acts as a receptor for various ligands and is involved in processes such as angiogenesis and axonal guidance. researchgate.netnih.gov Molecular docking studies have been performed to understand this interaction. It has been shown that Tuftsin shares sequence homology with the C-terminus of Vascular Endothelial Growth Factor (VEGF), another ligand for NRP1, suggesting a competitive binding mechanism. nih.gov

A molecular docking model of NRP1 in complex with TNFα and its receptor TNFR1 has been described, and while a direct interaction between NRP1 and the TNFα/TNFR1 complex was not fully supported by binding assays, the study highlights the potential for complex receptor interactions involving NRP1. frontiersin.org

Tuftsin and Angiotensin-Converting Enzyme 2 (ACE2):

More recently, with the emergence of SARS-CoV-2, the interaction of various molecules with the viral entry receptor ACE2 has been a subject of intense research. Molecular docking studies have demonstrated that Tuftsin can bind to ACE2. This interaction is significant as NRP1 has been identified as a host factor for SARS-CoV-2 entry, and Tuftsin's ability to bind to both ACE2 and NRP1 suggests a potential mechanism to interfere with viral binding.

Binding affinity is a measure of the strength of the binding interaction between a ligand and its receptor. It is a key parameter in determining the biological potency of a molecule.

Tuftsin:

Competition binding experiments have been instrumental in assessing the affinity of Tuftsin and its analogs for NRP1. An antagonist of Tuftsin, the peptide TKPPR, has been shown to have a higher affinity for NRP1. nih.govpsu.edu Furthermore, multimeric forms of TKPPR, such as dimeric and tetrameric structures, exhibit a greatly increased affinity for NRP1. researchgate.netnih.gov While specific dissociation constants (Kd) for the Tuftsin-NRP1 interaction are not consistently reported across all studies, fluorescence polarization binding assays have been used to characterize these interactions. researchgate.net One study reported a high binding affinity of -8.1 kcal/mol between tuftsin and NRP1 based on docking results.

Selank:

Selank, a synthetic analog of Tuftsin, is believed to exert its anxiolytic effects through the allosteric modulation of GABA-A receptors. nih.govnih.gov Studies using radioligand binding assays have shown that Selank can affect the binding of [3H]GABA to neuronal plasma membranes. nih.govnih.gov Interestingly, it appears that Selank induces changes in the number of specific binding sites for GABA but does not alter the affinity of the receptors for GABA. nih.gov This suggests a complex modulatory role rather than direct competition at the GABA binding site. Selank has also been shown to block the modulatory activity of benzodiazepines like Diazepam, indicating that while their binding sites are distinct, they may partially overlap. nih.gov

Interactive Data Table: Predicted Binding Interactions of Tuftsin

| Peptide | Receptor | Predicted Binding Affinity (kcal/mol) | Key Interaction Insights | Citations |

| Tuftsin | Neuropilin-1 (NRP1) | -8.1 | Competes with VEGF for binding; shares sequence homology with the C-terminus of VEGF. | nih.gov |

| Tuftsin | Angiotensin-Converting Enzyme 2 (ACE2) | Not specified | Docking studies confirm binding. | |

| TKPPR (Tuftsin antagonist) | Neuropilin-1 (NRP1) | Higher than Tuftsin | Dimeric and tetrameric forms show greatly increased affinity. | researchgate.netnih.govpsu.edu |

Investigation of Potential Modulatory Effects on Signaling Pathways in Controlled In Vitro Cellular Models

Following receptor binding, bioactive peptides trigger intracellular signaling cascades that lead to a cellular response. In vitro cellular models are essential for dissecting these pathways.

Tuftsin:

The binding of Tuftsin to NRP1 initiates a signaling cascade through the canonical Transforming Growth Factor-beta (TGFβ) pathway. nih.gov This has been demonstrated in microglial cells where Tuftsin promotes the phosphorylation of Smad3, a key downstream effector of the TGFβ pathway, while reducing the phosphorylation of Akt. nih.gov This signaling leads to an anti-inflammatory M2 phenotype shift in microglia. nih.gov

Selank:

Selank's interaction with the GABAergic system leads to significant downstream effects. It has been shown to modulate the expression of a multitude of genes involved in neurotransmission. nih.gov In studies on rat frontal cortex, Selank administration led to changes in the expression of 45 genes within one hour. nih.govresearchgate.net These findings suggest that Selank's biological effects are a combination of direct modulation of receptor activity and the subsequent initiation of specific biochemical cellular mechanisms that alter gene expression. researchgate.net Selank has also been reported to rapidly elevate the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus of rats. wikipedia.orgyoursoma.com

Cell-free systems, which contain the necessary components for biological processes like transcription and translation without intact cells, can be used to study the direct effects of a compound on enzymatic activity or protein synthesis.

Specific studies on the activity of Tuftsin or Selank in cell-free systems are not extensively detailed in the reviewed literature. However, Selank has been found to inhibit enzymes involved in the degradation of enkephalins. wikipedia.orgresearchgate.netsemaxpolska.com Such inhibitory activity could potentially be quantified in a cell-free enzymatic assay.

The use of isolated organelles, such as mitochondria, or purified plasma membrane preparations allows for the study of a compound's effect on specific cellular components in a controlled environment.

Studies on rat brain membranes have been crucial in elucidating Selank's interaction with GABA receptors. nih.gov These preparations allow for radioligand binding assays to be performed, demonstrating how Selank modulates the binding of GABA to its receptor. nih.govnih.gov In vitro studies on adherent macrophages have shown that Tuftsin can stimulate the release of oxygen radicals, such as superoxide (B77818) anion and hydrogen peroxide. nih.gov While these studies use whole cells, the techniques could be adapted to investigate similar effects on isolated membrane preparations or organelles.

Analysis of Interactions with Other Biomolecules in Model Systems

Tuftsin:

As previously mentioned, Tuftsin has been shown to interact with ACE2, a key enzyme in the renin-angiotensin system and the receptor for SARS-CoV-2. Biophysical analysis has been used to characterize this interaction, highlighting the potential for Tuftsin to interfere with the binding of the virus to host cells.

Selank:

A significant aspect of Selank's mechanism of action is its interaction with enzymes that degrade endogenous regulatory peptides. It has been shown to inhibit enkephalin-degrading enzymes, which may contribute to its anxiolytic and nootropic effects by increasing the levels of endogenous opioid peptides. wikipedia.orgresearchgate.netsemaxpolska.com Furthermore, Selank's influence on the expression of a wide array of genes indicates a broad interaction with the cellular machinery that regulates gene expression. nih.govresearchgate.net For example, it has been shown to modulate the expression of Interleukin-6 (IL-6) and affect the balance of T helper cell cytokines. wikipedia.org

Interactive Data Table: Summary of In Vitro Effects of Tuftsin and Selank

| Peptide | System | Observed Effect | Potential Mechanism | Citations |

| Tuftsin | Microglial Cells | Promotes anti-inflammatory M2 phenotype | Activation of TGFβ signaling pathway (Smad3 phosphorylation) | nih.gov |

| Tuftsin | Macrophages | Stimulates release of oxygen radicals | Activation of cellular oxidative burst | nih.gov |

| Tuftsin | Murine Splenic Effector Cells | Enhancement of Natural Killer Cell (NKC) cytotoxicity | Direct activation of NKCs | nih.gov |

| Selank | Rat Frontal Cortex Cells | Altered expression of 45 genes involved in neurotransmission | Allosteric modulation of GABA receptors and downstream signaling | nih.govresearchgate.net |

| Selank | Rat Hippocampus | Increased expression of Brain-Derived Neurotrophic Factor (BDNF) | Not fully elucidated | wikipedia.orgyoursoma.com |

| Selank | Not specified | Inhibition of enkephalin-degrading enzymes | Direct enzymatic inhibition | wikipedia.orgresearchgate.netsemaxpolska.com |

Protein-Peptide Interaction Studies

There is a lack of specific data on the interaction of L-Tyrosyl-L-lysyl-L-alanylglycine with proteins or its potential to act as a mimic for protein-protein interaction domains. Research on other tetrapeptides, such as Tuftsin (Thr-Lys-Pro-Arg), has shown that these small peptides can exhibit high affinity and specificity for various receptors, modulating immune system functions. wikipedia.orgnih.gov However, no such specific receptor binding or protein interaction data has been published for L-Tyrosyl-L-lysyl-L-alanylglycine.

Nucleic Acid-Peptide Interaction Assessments

Investigations into how peptides containing tyrosine, lysine (B10760008), and alanine (B10760859) interact with nucleic acids offer some general insights. Studies have demonstrated that oligopeptides with these residues can bind to polynucleotides and nucleic acids. nih.gov The tyrosyl residue, in particular, is noted for its ability to engage in stacking interactions with nucleic acid bases, showing a preference for single-stranded structures. nih.gov Furthermore, the positively charged lysine residue often facilitates electrostatic interactions with the phosphate (B84403) backbone of DNA. nih.gov One study on poly(L-Lys-L-Ala-Gly) showed that the sequence of amino acids is crucial for how the peptide affects DNA structure. nih.gov However, these studies did not use the specific tetrapeptide L-Tyrosyl-L-lysyl-L-alanylglycine, and therefore, its specific mode of interaction, binding affinity, and structural impact on nucleic acids remain uncharacterized.

Membrane Interaction Studies and Permeation in Liposome (B1194612) Models

No studies were found that specifically detail the interaction of L-Tyrosyl-L-lysyl-L-alanylglycine with lipid bilayers or its permeation through liposome models. The potential for this peptide to interact with cell membranes would likely be influenced by the hydrophobic nature of the tyrosine and alanine residues and the positive charge of the lysine residue, but without experimental data, any discussion remains speculative. For other peptides, such as derivatives of Tuftsin, liposomes have been used as delivery systems, indicating that peptide-membrane interactions are a field of active research. wikipedia.org

Advanced Analytical and Spectroscopic Characterization of L Tyrosyl L Lysyl L Alanylglycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic-level structure of peptides in solution. springernature.com By analyzing the magnetic properties of atomic nuclei, NMR can confirm the covalent structure, assess purity, and elucidate the three-dimensional conformation and dynamics of L-Tyrosyl-L-lysyl-L-alanylglycine.

¹H and ¹³C NMR for Assignment and Purity

One-dimensional (1D) ¹H and ¹³C NMR spectra are essential for the initial verification of a peptide's identity and purity. Each amino acid residue within the Tyr-Lys-Ala-Gly sequence has a unique set of proton (¹H) and carbon (¹³C) chemical shifts, which serve as fingerprints for the individual residues.

The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. For instance, the aromatic protons of the Tyrosine side chain are expected in the downfield region (around 6.8-7.2 ppm), while the aliphatic protons of Lysine (B10760008), Alanine (B10760859), and Glycine (B1666218) appear in the upfield region. uzh.ch The purity of the sample can be assessed by the absence of unexpected signals that would indicate residual solvents or synthesis-related impurities. uzh.ch

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the peptide. While direct experimental spectra for L-Tyrosyl-L-lysyl-L-alanylglycine are not widely published, expected chemical shifts can be predicted based on the values for individual amino acids and their positions within the peptide sequence. These shifts are sensitive to the peptide backbone conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for L-Tyrosyl-L-lysyl-L-alanylglycine Residues These values are approximate and can vary based on solvent, pH, and temperature.

| Amino Acid | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Tyrosine (Tyr) | α-CH | 4.4 - 4.6 | 54 - 56 |

| β-CH₂ | 2.9 - 3.1 | 37 - 39 | |

| Aromatic CH | 6.8 - 7.2 | 115 - 131 | |

| Lysine (Lys) | α-CH | 4.2 - 4.4 | 53 - 55 |

| β-CH₂ | 1.7 - 1.9 | 30 - 32 | |

| γ-CH₂ | 1.4 - 1.6 | 22 - 24 | |

| δ-CH₂ | 1.6 - 1.8 | 26 - 28 | |

| ε-CH₂ | 2.9 - 3.1 | 39 - 41 | |

| Alanine (Ala) | α-CH | 4.3 - 4.5 | 50 - 52 |

| β-CH₃ | 1.3 - 1.5 | 17 - 19 | |

| Glycine (Gly) | α-CH₂ | 3.8 - 4.0 | 42 - 44 |

2D NMR (COSY, TOCSY, NOESY) for Conformational Analysis and Dynamics

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton resonances and determining the peptide's three-dimensional structure in solution. For small peptides like Tyr-Lys-Ala-Gly, a standard set of experiments includes COSY, TOCSY, and NOESY. uzh.ch

Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled through two or three chemical bonds. nih.gov For example, a COSY spectrum would show a cross-peak between the α-proton and the β-protons within each amino acid residue, helping to trace the connectivity within a single residue.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond direct neighbors, revealing all protons within a single amino acid's spin system. nih.gov A cross-peak from an amide proton (NH) to all other protons in the same residue (α-CH, β-CH₂, etc.) can be observed, which is invaluable for identifying the amino acid type. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. uzh.chcreative-proteomics.com NOESY is the primary source of structural constraints for determining the 3D conformation. For instance, NOEs between the α-proton of one residue and the amide proton of the next residue (dαN(i, i+1)) are characteristic of the peptide's backbone torsion angles and help to define its secondary structure.

Mass Spectrometry (MS) for Accurate Mass and Sequence Verification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing highly accurate molecular weight information and enabling peptide sequence confirmation. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing peptides. nih.gov It transfers the peptide from solution into the gas phase as charged ions with minimal fragmentation. For L-Tyrosyl-L-lysyl-L-alanylglycine, ESI-MS would be used to determine its molecular weight with high precision. Due to the presence of the basic lysine residue and the N-terminus, the peptide is expected to readily form multiply charged ions, most commonly [M+H]⁺ and [M+2H]²⁺. The experimentally measured mass is then compared to the theoretical (calculated) mass to confirm the peptide's identity.

Table 2: Molecular Weight Information for L-Tyrosyl-L-lysyl-L-alanylglycine

| Property | Value |

| Molecular Formula | C₂₀H₃₂N₆O₆ |

| Average Molecular Weight | 468.51 g/mol |

| Monoisotopic Mass | 468.2383 Da |

| Expected ESI-MS Ion (Protonated) | [M+H]⁺ = 469.2456 m/z |

| [M+2H]²⁺ = 235.1264 m/z |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence of the peptide. In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion of Tyr-Lys-Ala-Gly) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to produce a fragmentation spectrum.

Cleavage typically occurs at the peptide bonds, generating a series of 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). The mass difference between consecutive peaks in the b-ion or y-ion series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.

Table 3: Predicted b- and y-ion Fragments for L-Tyrosyl-L-lysyl-L-alanylglycine

| Fragment | Sequence | Calculated Monoisotopic Mass (m/z) |

| b₁ | Tyr | 164.0706 |

| b₂ | Tyr-Lys | 292.1669 |

| b₃ | Tyr-Lys-Ala | 363.2041 |

| y₁ | Gly | 76.0237 |

| y₂ | Ala-Gly | 147.0608 |

| y₃ | Lys-Ala-Gly | 275.1572 |

Chromatographic Techniques for Purity Assessment and Analog Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic peptides and separating them from closely related impurities, such as deletion sequences or incompletely deprotected analogs. nih.gov

For peptides like L-Tyrosyl-L-lysyl-L-alanylglycine, Reverse-Phase HPLC (RP-HPLC) is the most common approach. nih.gov This technique separates molecules based on their hydrophobicity. The peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica), and a polar mobile phase is used for elution. A gradient of increasing organic solvent (like acetonitrile) concentration is applied, causing more hydrophobic compounds to elute later than more hydrophilic ones. nih.gov

Peptide detection is typically performed using UV absorbance at 210-220 nm, where the peptide bond absorbs light. nih.gov The presence of the tyrosine residue also allows for detection at around 280 nm. The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Table 4: Typical RP-HPLC Conditions for Peptide Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) |